

Itacitinib complete response rate vs placebo in GVHD

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Compound Focus: Itacitinib

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Efficacy Data Summary: Itacitinib vs. Placebo

Clinical Context & Endpoint	Itacitinib Arm	Placebo Arm	Result & Significance
Initial Treatment of aGVHD (GRAVITAS-301) [1]			
Overall Response Rate (ORR) at Day 28	74% (162/219)	66% (146/220)	Not statistically significant (p=0.078) [1]
Complete Response (CR) Rate at Day 28	53% (116/219)	40% (89/220)	Numerical improvement, but primary endpoint (ORR) not met [1]
Prevention of GVHD/CRS (Haploidentical Transplant) [2] [3] [4]			
Incidence of Grade 3-4 aGVHD (by day +180)	0%	Historical data: ~10-15% [2]	Highly effective prevention of severe aGVHD [2] [4]
Incidence of Grade 2-4 CRS	0% (All cases were Grade 0 or	Historical data: ~17% for severe	Highly effective prevention of severe CRS [2] [4]

Clinical Context & Endpoint	Itacitinib Arm	Placebo Arm	Result & Significance
	1)	CRS [2] [4]	
1-Year Overall Survival	80%	--	Encouraging survival rate [3] [5]

Experimental Protocols & Key Details

To help you interpret the data, here are the methodologies and key design elements from the cited trials.

GRAVITAS-301: Treatment of Acute GVHD

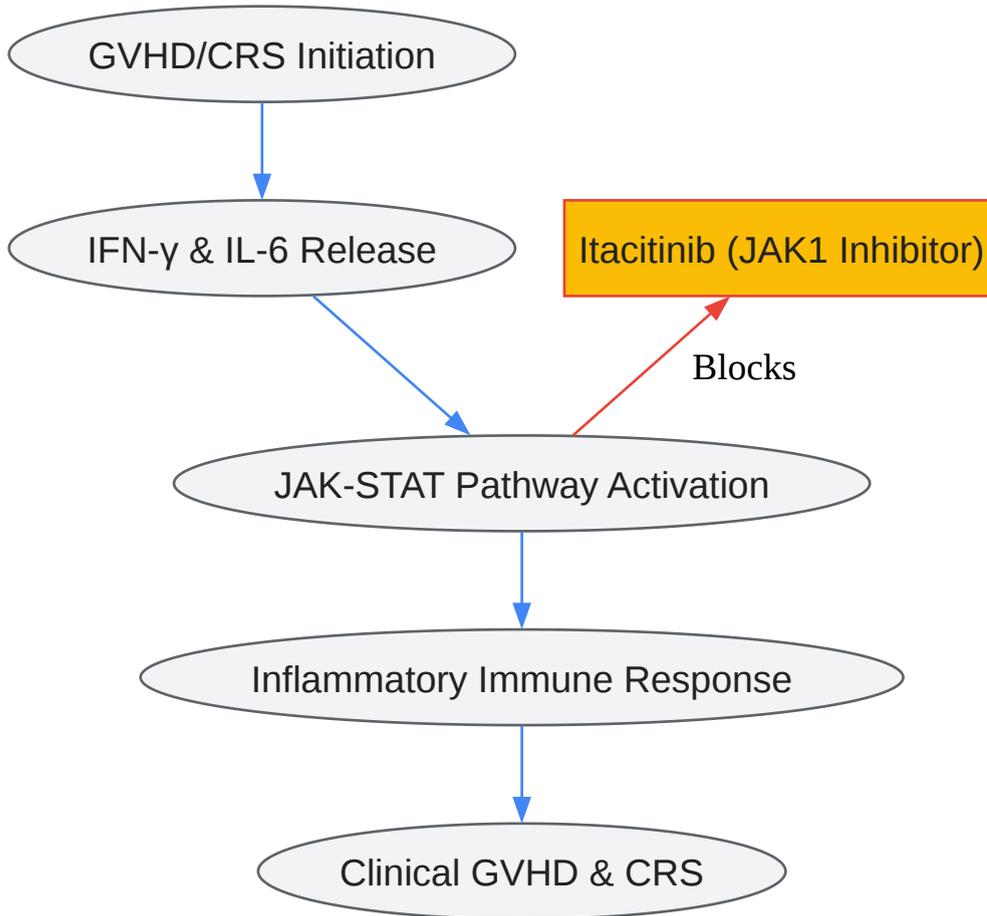
- **ClinicalTrials.gov ID:** NCT03139604 [1]
- **Trial Design:** International, randomized, double-blind, placebo-controlled Phase 3 study.
- **Patient Population:** 439 patients aged 18+ with grades II-IV acute GVHD following an allogeneic hematopoietic stem cell transplant (HSCT) for a hematological malignancy [1].
- **Intervention:** Oral **itacitinib** (200 mg) once daily + corticosteroids.
- **Control:** Oral placebo once daily + corticosteroids.
- **Stratification:** Patients were stratified by standard-risk or high-risk acute GVHD [1].
- **Primary Endpoint:** Overall Response Rate (ORR) at day 28, defined as the proportion of patients achieving a complete response (CR), very good partial response (VRP), or partial response (PR) [1].

Prevention in Haploidentical Transplantation

- **ClinicalTrials.gov ID:** NCT03755414 [2] [3]
- **Trial Design:** Open-label, single-arm, pilot and expansion study.
- **Patient Population:** 42 patients (median age 60) with hematologic malignancies undergoing haploidentical HSCT [2] [4].
- **GVHD Prophylaxis Regimen:** **Itacitinib** (200 mg daily from day -3 through +100 or +180) was **added to** standard prophylaxis with post-transplant cyclophosphamide (PtCy), tacrolimus, and mycophenolate mofetil [2].
- **Primary Endpoints:** Incidence of primary graft failure and incidence of grade 3-4 acute GVHD [4].

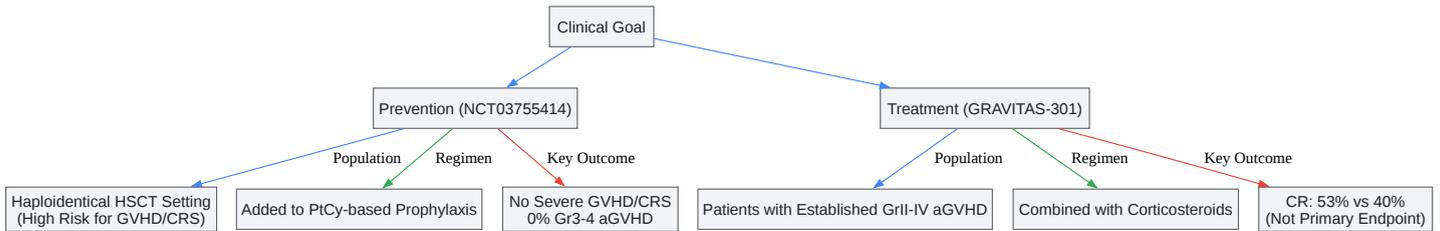
Mechanism of Action and Clinical Context

The diagrams below illustrate the biological rationale for using **itacitinib** in GVHD and the different clinical applications tested in the trials.



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*Figure 1: JAK-STAT Signaling Pathway in GVHD/CRS. The cytokines Interferon-gamma (IFN- γ) and Interleukin-6 (IL-6), central to the pathophysiology of acute GVHD and Cytokine Release Syndrome (CRS), signal through the JAK-STAT pathway. **Itacitinib**, as a selective JAK1 inhibitor, blocks this signaling to dampen the inflammatory immune response [2] [3].*



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Figure 2: Clinical Context of **Itacitinib** Trials. The efficacy of **itacitinib** differs significantly between its use as a preventive agent in high-risk haploidentical transplants and as a first-line treatment for established acute GVHD, highlighting the importance of clinical context [2] [1] [3].

Interpretation and Conclusions for Research

- **Promising Preventive Agent:** The most robust and positive data for **itacitinib** is in **preventing complications** in the high-risk setting of haploidentical transplantation. When added to a PtCy-based regimen, it demonstrated exceptional efficacy in preventing severe CRS and acute GVHD without increasing relapse rates, leading to encouraging survival outcomes [2] [4] [5].
- **Unmet Primary Endpoint in Treatment:** In the treatment of established acute GVHD, the GRAVITAS-301 trial **did not meet its primary endpoint**. While the complete response rate was numerically higher with **itacitinib** (53% vs. 40%), the improvement in the overall response rate was not statistically significant. This suggests that, on a population level, adding **itacitinib** to corticosteroids does not provide a conclusive benefit over corticosteroids alone for initial treatment [1].

The evidence suggests that the therapeutic potential of **itacitinib** may be greater in prophylaxis than in treatment. Further results from ongoing trials, such as the Phase 3 GRAVITAS-309 trial (NCT03584516) for chronic GVHD, will provide a more complete picture of its utility across the GVHD spectrum [6].

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